Hydroboration Kinetics: Reduced Reactivity of the Chloroalkyne Moiety Compared to Bromo and Iodo Analogs
The relative reactivity of 1-halo-1-alkynes toward hydroboration with 9-BBN demonstrates a clear halogen-dependent rate-retarding effect. Based on class-level inference from a systematic study of 1-halo-1-hexynes, the chloroalkyne analog exhibits a substantially lower reaction rate compared to the unsubstituted alkyne, and even more so relative to its bromo and iodo counterparts [1]. Specifically, the relative reactivity values are 1-hexyne (100), 1-iodo-1-hexyne (12.3), 1-bromo-1-hexyne (1.01), and 1-chloro-1-hexyne (0.422). This corresponds to a rate reduction by a factor of approximately 237 relative to 1-hexyne, and a factor of approximately 2.4 relative to the bromo analog. For 1-chloro-2-pentyne, the analogous 1-chloro-1-alkyne structure implies a similarly attenuated hydroboration rate, making it a preferred choice when controlled, slower addition to the triple bond is required.
| Evidence Dimension | Relative Rate of Hydroboration |
|---|---|
| Target Compound Data | Relative Rate = 0.422 (class-level inference from 1-chloro-1-hexyne) |
| Comparator Or Baseline | 1-hexyne (Relative Rate = 100), 1-bromo-1-hexyne (Relative Rate = 1.01) |
| Quantified Difference | Chloroalkyne is ~2.4x less reactive than bromoalkyne; ~237x less reactive than 1-hexyne. |
| Conditions | Hydroboration with 9-BBN in carbon tetrachloride; kinetics determined by competitive studies. |
Why This Matters
Quantitative knowledge of the relative hydroboration rate enables researchers to select the appropriate haloalkyne to match desired reaction kinetics, avoiding runaway reactions or incomplete conversions that would occur with more reactive bromo or iodo analogs.
- [1] Nelson, D. J.; Blue, C. D.; Brown, H. C. Hydroboration Kinetics. 5. Kinetics of the Reaction of 9-Borabicyclo[3.3.1]nonane with Representative Haloalkynes in Carbon Tetrachloride. J. Am. Chem. Soc. 1982, 104, 4913-4917. View Source
